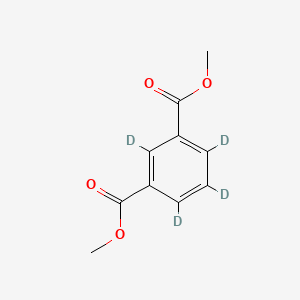

Dimethyl Isophthalate-2,4,5,6-d4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H10O4 |

|---|---|

分子量 |

198.21 g/mol |

IUPAC名 |

dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |

InChIキー |

VNGOYPQMJFJDLV-LNFUJOGGSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)[2H])C(=O)OC)[2H] |

正規SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl Isophthalate-2,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Dimethyl Isophthalate-2,4,5,6-d4, a deuterated isotopologue of dimethyl isophthalate (B1238265). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Core Chemical Properties

This compound is primarily utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is nearly identical to that of its non-deuterated analog, with the key difference being its increased molecular weight due to the presence of four deuterium (B1214612) atoms on the benzene (B151609) ring. This mass difference allows for its use in isotope dilution mass spectrometry, a highly accurate method for quantifying the corresponding unlabeled compound.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart for comparative purposes. Properties for the deuterated compound are often not experimentally determined and are assumed to be very similar to the unlabeled compound, except for molecular weight.

Table 1: General Chemical Properties

| Property | This compound | Dimethyl Isophthalate (unlabeled) |

| Chemical Name | Dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate[1] | Dimethyl 1,3-benzenedicarboxylate[2][3] |

| CAS Number | 1007509-57-0[1][4] | 1459-93-4[2][5] |

| Molecular Formula | C₁₀H₆D₄O₄[6][7] | C₁₀H₁₀O₄[2][5] |

| Molecular Weight | 198.21 g/mol [6][7][8] | 194.18 g/mol [2][5] |

| Synonyms | Isophthalic Acid Dimethyl Ester D4 (phenyl-2,4,5,6-D4)[4] | Dimethyl m-phthalate[2][3] |

Table 2: Physical Properties

| Property | This compound | Dimethyl Isophthalate (unlabeled) |

| Appearance | White Solid[9] | Needles from dilute alcohol[3] |

| Melting Point | Not specified; expected to be similar to unlabeled | 64-67.5 °C[2][3][5] |

| Boiling Point | Not specified; expected to be similar to unlabeled | 282 °C[2][3] |

| Density | Not specified; expected to be similar to unlabeled | 1.194 g/cm³ at 20 °C[2][3] |

| Solubility | Not specified; expected to be similar to unlabeled | Data not readily available |

| Flash Point | Not specified; expected to be similar to unlabeled | 138 °C (Closed cup)[3] |

Experimental Protocols

Conceptual Synthesis of this compound

The synthesis can be conceptualized as a two-step process: first, the deuteration of isophthalic acid, followed by the esterification of the deuterated isophthalic acid.

Step 1: Deuteration of Isophthalic Acid

A common method for the deuteration of aromatic rings is through hydrogen-deuterium (H/D) exchange catalyzed by a transition metal.

-

Materials: Isophthalic acid, Deuterium oxide (D₂O), Rhodium(III) chloride hydrate (B1144303) (or a similar catalyst).

-

Procedure:

-

In a sealed reaction vessel, isophthalic acid is dissolved in an excess of deuterium oxide.

-

A catalytic amount of a rhodium catalyst is added to the solution.

-

The mixture is heated to a temperature typically ranging from 100 to 150 °C for 24 to 48 hours to facilitate the H/D exchange on the aromatic ring.

-

After cooling, the deuterated isophthalic acid-d4 precipitates and is collected by filtration.

-

The product is washed with fresh, cold D₂O and dried under vacuum.

-

Step 2: Esterification of Isophthalic Acid-d4

The resulting deuterated isophthalic acid is then esterified, for example, using a Fischer esterification method.

-

Materials: Isophthalic acid-2,4,5,6-d4, Super dry methanol, Concentrated sulfuric acid.

-

Procedure:

-

The dried isophthalic acid-d4 is suspended in an excess of super dry methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed until all the solid has dissolved.

-

The reaction mixture is then cooled and poured over ice-cold water, causing the this compound to precipitate.

-

The precipitate is neutralized with a sodium bicarbonate solution, filtered, washed with water, and dried to yield the final product.

-

Mandatory Visualizations

Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Workflow for Quantification

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. Dimethyl isophthalate(1459-93-4) 1H NMR spectrum [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl isophthalate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

Technical Guide: Dimethyl Isophthalate-2,4,5,6-d4 (CAS: 1007509-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Isophthalate-2,4,5,6-d4, a deuterated stable isotope-labeled compound. The information herein is intended to support researchers and scientists in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Core Compound Properties

This compound is the deuterium-labeled form of Dimethyl Isophthalate. Stable isotope-labeled compounds are critical tools in analytical chemistry, offering a high degree of accuracy in quantification by mass spectrometry and nuclear magnetic resonance.

| Property | Value | Reference |

| CAS Number | 1007509-57-0 | [1][2] |

| Molecular Formula | C₁₀H₆D₄O₄ | [2] |

| Molecular Weight | 198.21 g/mol | [2] |

| Synonyms | Dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate, 1,3-Benzene-2,4,5,6-d4-dicarboxylic acid, 1,3-dimethyl ester | [1] |

| Unlabeled CAS Number | 1459-93-4 | [1] |

Physicochemical Data

Quantitative data for this compound is primarily available from suppliers and is crucial for its application in analytical methods. For comparative purposes, the properties of the unlabeled analogue, Dimethyl Isophthalate, are also presented.

Table 1: Specifications of this compound

| Parameter | Specification |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Table 2: Physical Properties of Unlabeled Dimethyl Isophthalate (CAS: 1459-93-4)

| Property | Value |

| Appearance | White to almost white crystalline powder |

| Melting Point | 67-71 °C |

| Boiling Point | 282 °C |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, its primary application is as an internal standard in chromatographic and mass spectrometric analyses. The following provides a generalized methodology for its use.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the typical steps for using a deuterated internal standard like this compound for the quantification of the corresponding unlabeled analyte in a sample matrix.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the unlabeled analyte (Dimethyl Isophthalate) at the same concentration.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known amount of the unlabeled analyte stock solution into a blank matrix (e.g., plasma, urine, environmental sample extract).

-

To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant final concentration across all standards.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, add the same fixed amount of the this compound stock solution as was added to the calibration standards.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto an appropriate liquid chromatography column for separation.

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Analyte MRM Transition: Determine the optimal precursor and product ions for unlabeled Dimethyl Isophthalate.

-

Internal Standard MRM Transition: Determine the optimal precursor and product ions for this compound. The precursor ion will be shifted by +4 m/z compared to the unlabeled analyte.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical method.

Caption: Workflow for internal standard-based quantification.

Signaling Pathway

While Dimethyl Isophthalate is not directly involved in mammalian signaling pathways, it is a substrate for microbial degradation. The following diagram illustrates the microbial metabolic pathway for Dimethyl Isophthalate. This pathway is relevant for environmental fate studies and understanding its biological transformation.

Caption: Microbial degradation pathway of Dimethyl Isophthalate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Isotopic Purity of Dimethyl Isophthalate-2,4,5,6-d4

Introduction

This compound is the deuterated form of Dimethyl Isophthalate, a diester of isophthalic acid and methanol (B129727). The replacement of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring makes it a valuable tool in various scientific fields. Its primary application is as a stable isotope-labeled internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The accuracy of such quantitative studies heavily relies on the precise knowledge of the isotopic and chemical purity of the standard. This guide provides a detailed overview of the isotopic purity of this compound, including typical specifications and the experimental protocols used for its determination.

Data Presentation: Physicochemical Properties and Purity Specifications

The following table summarizes the typical quantitative data for this compound as reported by various suppliers. These values are crucial for researchers using this compound as an internal standard or for other tracer applications.

| Property | Value | Source(s) |

| Chemical Name | Dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate | [3][4] |

| Synonyms | Isophthalic Acid Dimethyl Ester D4 (phenyl-2,4,5,6-D4) | [3] |

| CAS Number | 1007509-57-0 | [3][4] |

| Unlabelled CAS Number | 1459-93-4 | [3] |

| Molecular Formula | C₁₀H₆D₄O₄ | [4] |

| Molecular Weight | 198.21 g/mol | [4] |

| Isotopic Purity | 98 atom % D | [3][5] |

| Chemical Purity | Minimum 98% | [3][5] |

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of deuterated compounds like this compound requires robust analytical techniques. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose[6][7].

Isotopic Purity and Molecular Integrity by Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound by distinguishing between its different isotopologs (molecules that differ only in their isotopic composition)[8][9].

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) instrument, often coupled with a liquid chromatography system (LC-MS)[6][8].

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity (e.g., 100 µg/kg)[10].

-

Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte in the gas phase[8][9].

-

Data Acquisition: The mass spectrometer is set to acquire a full scan mass spectrum in the region of the expected molecular ion. For this compound, this would be around m/z 199 (for the [M+H]⁺ adduct).

-

Data Analysis:

-

Isotopolog Identification: The high resolution of the instrument allows for the separation and identification of the peaks corresponding to the different deuterated species:

-

d₀: Unlabeled Dimethyl Isophthalate

-

d₁: Singly deuterated

-

d₂: Doubly deuterated

-

d₃: Triply deuterated

-

d₄: Fully deuterated (the target compound)

-

-

Relative Abundance Calculation: The intensity of each isotopolog peak is measured.

-

Isotopic Purity Calculation: The isotopic purity (atom % D) is calculated based on the relative abundances of the different isotopologs. The calculation involves correcting for the natural abundance of ¹³C isotopes[9]. The formula for atom percent deuterium is:

Atom % D = [(Σ (n * Iₙ)) / (4 * Σ Iₙ)] * 100

Where 'n' is the number of deuterium atoms in an isotopolog (0 to 4) and 'Iₙ' is the intensity of that isotopolog peak.

-

Structural Confirmation and Deuteration Site Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and verifying that the deuterium atoms are located at the correct positions on the benzene ring[6][11].

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent that does not have signals in the aromatic region of interest (e.g., Chloroform-d, Acetone-d₆).

-

¹H NMR Spectroscopy:

-

Principle: In a fully deuterated this compound sample, the signals corresponding to the protons at positions 2, 4, 5, and 6 of the aromatic ring should be absent or significantly reduced to very small residual peaks.

-

Analysis: The integral of any residual proton signals in the aromatic region is compared to the integral of a known, non-deuterated portion of the molecule (e.g., the methyl ester protons at ~3.9 ppm) or an internal standard. This comparison allows for the quantification of the percentage of non-deuterated species, thereby confirming the isotopic purity.

-

-

¹³C NMR Spectroscopy:

-

Principle: The carbon atoms attached to deuterium atoms will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to their non-deuterated counterparts.

-

Analysis: This spectrum confirms the positions of deuteration and the overall integrity of the carbon skeleton.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the purity of this compound.

Caption: General workflow for determining the isotopic and chemical purity of Dimethyl Isophthalate-d4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. イソフタル酸ジメチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Isophthalate-2,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl Isophthalate-2,4,5,6-d4, a deuterated analog of Dimethyl Isophthalate. This document details its predicted mass spectral characteristics, outlines a suitable experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents this information in a structured format for professionals in research and development.

Core Concepts: Isotope Dilution Mass Spectrometry

Isotopically labeled compounds like this compound are invaluable in quantitative mass spectrometry. The substitution of four hydrogen atoms on the benzene (B151609) ring with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a distinct, higher mass. This property makes it an excellent internal standard for isotope dilution mass spectrometry (ID-MS). In this technique, a known quantity of the deuterated standard is added to a sample. The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then used to accurately calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.

Predicted Mass Spectral Data

While a publicly available, experimentally acquired mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the known spectrum of unlabeled Dimethyl Isophthalate and the principles of mass spectrometry. The four deuterium atoms increase the mass of the molecular ion and any fragments containing the benzene ring by 4 Daltons.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₆D₄O₄ |

| Molecular Weight | 198.21 g/mol |

| Unlabeled Molecular Weight | 194.18 g/mol [1] |

| Deuterium Incorporation | 4 atoms on the benzene ring |

Predicted Electron Ionization (EI) Mass Spectrum

The primary fragmentation of Dimethyl Isophthalate upon electron ionization involves the loss of a methoxy (B1213986) group (-OCH₃) from the molecular ion. The same fragmentation is expected for the deuterated analog.

| Ion Description | Predicted m/z | Unlabeled m/z | Predicted Relative Intensity (%) |

| Molecular Ion [M]⁺• | 198 | 194[1] | 30-40 |

| [M - •OCH₃]⁺ | 167 | 163[1] | 100 |

| [M - CO₂CH₃]⁺ | 139 | 135[1] | 20-30 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

-

Sample Extraction (if applicable): For analysis in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

-

Derivatization: No derivatization is required for the analysis of Dimethyl Isophthalate by GC-MS.

GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |

| SIM Ions (for quantification) | m/z 198 and 167 (for deuterated), m/z 194 and 163 (for unlabeled) |

Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Deuteration of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the deuteration of Dimethyl Isophthalate (DMIP), a process of significant interest in pharmaceutical research and development. Deuterium-labeled compounds, such as deuterated DMIP, serve as valuable tools in metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry.[1] This document details the primary synthetic strategies for introducing deuterium (B1214612) into the aromatic core of DMIP, with a focus on transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions. Detailed experimental protocols, data presentation, and workflow visualizations are provided to enable researchers to effectively implement and adapt these methods for their specific applications.

Introduction: The Significance of Deuteration in Drug Discovery

The substitution of hydrogen with its stable isotope, deuterium, can have profound effects on the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE). In the context of drug development, this can translate to:

-

Improved Metabolic Stability: By strategically replacing hydrogens at sites of metabolic attack with deuterium, the rate of enzymatic degradation can be slowed, leading to an extended drug half-life and potentially reduced dosing frequency.

-

Altered Pharmacokinetic Profiles: Changes in metabolism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, leading to a more favorable overall pharmacokinetic profile.

-

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, reducing the formation of undesirable or toxic metabolites.

-

Internal Standards: Deuterated compounds are ideal internal standards for mass spectrometry-based quantification in bioanalytical studies due to their similar chemical properties to the analyte but distinct mass.[1]

Dimethyl Isophthalate, as a precursor or building block in the synthesis of various organic molecules, becomes a valuable deuterated intermediate for accessing more complex deuterated target compounds.

Synthetic Strategies for the Deuteration of Aromatic Esters

Several methods are available for the introduction of deuterium into aromatic systems. For a substrate like Dimethyl Isophthalate, the most relevant and efficient methods involve the direct exchange of aromatic protons with deuterium from a suitable source.

Hydrogen-Deuterium (H/D) Exchange Reactions

H/D exchange is a direct method for replacing C-H bonds with C-D bonds. This can be achieved under various conditions:

-

Acid-Catalyzed Exchange: Strong acids can facilitate the exchange of aromatic protons with deuterium from a deuterated solvent.

-

Base-Catalyzed Exchange: Under basic conditions, certain activated aromatic protons can be exchanged.

-

Metal-Catalyzed Exchange: This is the most widely used and versatile method for the deuteration of aromatic compounds. Transition metals such as palladium, platinum, rhodium, and iridium are effective catalysts for activating C-H bonds and facilitating exchange with a deuterium source.[1]

For aromatic esters like Dimethyl Isophthalate, iridium and rhodium-based catalysts have shown particular promise for directed H/D exchange, where the ester functional group directs the deuteration to specific positions on the aromatic ring.[2][3][4]

Reductive Deuteration

This method involves the addition of deuterium across a double or triple bond or the reduction of a functional group using a deuterated reducing agent. While not directly applicable to the aromatic ring of DMIP, it can be a useful technique for other parts of a molecule.[5]

Deuteration via Precursor Synthesis

An alternative strategy involves the synthesis of a deuterated precursor, which is then used to construct the final molecule. For instance, deuterated isophthalic acid can be synthesized and subsequently esterified to yield deuterated Dimethyl Isophthalate.[1]

Experimental Protocols

While a specific, optimized protocol for the direct deuteration of Dimethyl Isophthalate is not extensively documented in publicly available literature, a robust experimental procedure can be adapted from established methods for the ortho-deuteration of aromatic esters using iridium catalysis.[2][4]

Proposed Protocol: Iridium-Catalyzed Ortho-Deuteration of Dimethyl Isophthalate

This protocol is based on the iridium-catalyzed ortho-directed hydrogen isotope exchange (HIE) of benzoate (B1203000) esters. The ester groups in Dimethyl Isophthalate are expected to direct deuteration to the ortho positions (positions 2 and 4/6).

Materials:

-

Dimethyl Isophthalate (DMIP)

-

[Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) or a suitable iridium N-heterocyclic carbene (NHC)/phosphine catalyst[2]

-

Deuterium gas (D₂) or Deuterium Oxide (D₂O) as the deuterium source

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane)

-

Schlenk flask or a similar reaction vessel suitable for handling air-sensitive reagents

-

Magnetic stirrer and stir bar

-

Vacuum/inert gas manifold

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the flask, add Dimethyl Isophthalate (1.0 eq) and the iridium catalyst (e.g., 1-5 mol%).

-

Solvent Addition: Anhydrous solvent (e.g., DCM) is added to the flask to dissolve the reagents.

-

Deuterium Introduction (using D₂ gas): The flask is subjected to several cycles of evacuation and backfilling with deuterium gas to ensure an atmosphere of D₂. The reaction is then stirred under a balloon of deuterium gas.[6]

-

Deuterium Introduction (using D₂O): If using D₂O as the deuterium source, it is added to the reaction mixture. The reaction may require heating to facilitate the exchange.[7]

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a designated period (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR or GC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the deuterated Dimethyl Isophthalate.

-

Analysis: The purified product is analyzed by ¹H NMR, ²H NMR, and mass spectrometry to determine the yield and the percentage of deuterium incorporation at each position.[8][9]

Data Presentation and Characterization

The successful deuteration of Dimethyl Isophthalate is confirmed and quantified using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The percentage of deuterium incorporation at each aromatic position can be determined by the reduction in the integration of the corresponding proton signals relative to a non-deuterated internal standard or the methyl ester protons.

-

²H NMR: This technique directly detects the presence of deuterium, providing a spectrum of the deuterated positions. Quantitative ²H NMR can be used for accurate determination of isotopic abundance.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuterium incorporation by observing the mass shift in the molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition and the number of deuterium atoms incorporated.

Table 1: Expected Analytical Data for Deuterated Dimethyl Isophthalate

| Analytical Technique | Expected Observation for Deuterated DMIP | Information Gained |

| ¹H NMR | Decrease in the integral values of aromatic proton signals. | Percentage of deuteration at specific positions. |

| ²H NMR | Signals corresponding to the deuterated aromatic positions. | Confirmation of deuteration sites and quantification of isotopic abundance. |

| Mass Spectrometry | Increase in the molecular ion peak (m/z) corresponding to the number of incorporated deuterium atoms. | Overall deuterium incorporation and isotopic distribution. |

Visualizations

Experimental Workflow

The general workflow for the iridium-catalyzed deuteration of Dimethyl Isophthalate is outlined below.

Caption: Experimental workflow for the deuteration of Dimethyl Isophthalate.

Proposed Catalytic Cycle for Iridium-Catalyzed H/D Exchange

The following diagram illustrates a plausible catalytic cycle for the ortho-directed H/D exchange of an aromatic ester catalyzed by an iridium complex.

Caption: Proposed catalytic cycle for Iridium-catalyzed H/D exchange.

Conclusion

The deuteration of Dimethyl Isophthalate is a valuable synthetic transformation for the production of isotopically labeled compounds for various applications in drug discovery and development. Transition metal-catalyzed H/D exchange, particularly with iridium catalysts, offers a direct and efficient route for the selective incorporation of deuterium into the aromatic ring. This guide provides a foundational understanding and a practical, adaptable protocol for researchers to undertake the synthesis and characterization of deuterated Dimethyl Isophthalate. Further optimization of reaction conditions, including catalyst selection, solvent, and temperature, may be necessary to achieve the desired levels of deuterium incorporation for specific research needs.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters--An Experimental and Theoretical Study on Directing Group Chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

Technical Guide: Dimethyl Isophthalate-d4 Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of Dimethyl Isophthalate-d4. A comprehensive search for quantitative solubility data and specific experimental protocols for this deuterated compound did not yield specific results. The isotopic substitution of hydrogen with deuterium (B1214612) is generally considered to have a minor effect on the solubility of a compound, though this can vary depending on the solvent and the specific molecular interactions.[1][2]

In the absence of direct data for Dimethyl Isophthalate-d4, this guide provides the available solubility information for its non-deuterated analog, Dimethyl Isophthalate, as the best available approximation. It is crucial to recognize that these values are estimations and may not precisely reflect the solubility of the deuterated form. This document also outlines a general experimental protocol for determining the solubility of chemical compounds, based on established international guidelines, which can be adapted for Dimethyl Isophthalate-d4.

Solubility Data (for non-deuterated Dimethyl Isophthalate)

The following table summarizes the available quantitative and qualitative solubility data for the non-deuterated form of Dimethyl Isophthalate.

| Solvent | Solubility | Data Type | Temperature |

| Water | 290 mg/L | Quantitative | Not Specified |

| Methanol | Soluble | Qualitative | Not Specified |

| Ethanol | Soluble, Slightly Soluble | Qualitative | Not Specified |

Disclaimer: This data is for the non-deuterated analog and should be used as an estimate for Dimethyl Isophthalate-d4 with caution. The actual solubility of the deuterated compound may vary.

Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can influence intermolecular forces, such as hydrogen bonding and van der Waals interactions, which in turn can affect solubility. Deuterium is more electronegative and has a larger covalent radius than protium (B1232500) (¹H). This can lead to subtle changes in the polarity and polarizability of the molecule.

In many cases, the difference in solubility between a deuterated and non-deuterated compound is minimal.[1] However, in systems where hydrogen bonding is a dominant factor in solvation, the effect of deuteration may be more pronounced. For instance, D₂O is slightly more structured and has stronger hydrogen bonds than H₂O.

Experimental Protocol for Solubility Determination

Since no specific experimental protocol for Dimethyl Isophthalate-d4 was found, a general method based on the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), is provided below.[3][4][5][6][7] This protocol can be adapted for other solvents as well.

Principle: Flask Method

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher and involves saturating a solvent with the test substance at a constant temperature and then determining the concentration of the substance in the saturated solution.

Apparatus and Reagents

-

Constant temperature bath

-

Volumetric flasks

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Appropriate analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Dimethyl Isophthalate-d4

-

Solvent of interest (e.g., water, methanol, ethanol)

Procedure

-

Preparation: Add an excess amount of Dimethyl Isophthalate-d4 to a volumetric flask containing the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Analysis: Determine the concentration of Dimethyl Isophthalate-d4 in the clear, saturated solution using a validated analytical method.

-

Replicates: Perform the determination in triplicate to ensure the reliability of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: General Workflow for Solubility Determination.

References

- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. filab.fr [filab.fr]

- 4. books.google.cn [books.google.cn]

- 5. oecd.org [oecd.org]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

Commercial Suppliers and Technical Guide for Dimethyl Isophthalate-2,4,5,6-d4

For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, Dimethyl Isophthalate-2,4,5,6-d4 is a critical internal standard and tracer for various analytical applications. This technical guide provides an in-depth overview of its commercial suppliers, key technical data, and detailed experimental protocols for its use.

Commercial Availability

This compound is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The primary CAS number for this product is 1007509-57-0.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| LGC Standards | 1007509-57-0 | C10H6D4O4 | 198.21 | 98 atom % D, min 98% Chemical Purity[1] |

| BOC Sciences | 1007509-57-0 | C10H6D4O4 | 198.21 | 95%[2] |

| Pharmaffiliates | 1007509-57-0 | C10H6D4O4 | 198.21 | Not specified |

| Chiron | 1007509-57-0 | C10H6D4O4 | 198.21 | Not specified |

| MedChemExpress | Not specified | C10H6D4O4 | 198.21 | Not specified |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be derived from general methods for the deuteration of aromatic compounds.

Conceptual Synthesis Pathway

The synthesis of this compound would likely involve the deuteration of isophthalic acid followed by esterification.

Caption: A conceptual pathway for the synthesis of this compound.

General Protocol for Use as an Internal Standard in LC-MS

This compound is frequently used as an internal standard for the quantification of dimethyl isophthalate (B1238265) and other phthalates in various matrices.

1. Preparation of Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, and bring to volume.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Store the stock solution at 2-8°C in an amber vial.

2. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

3. Sample Preparation:

-

To an accurately measured volume or weight of the sample, add a known amount of the this compound internal standard working solution.

-

Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) appropriate for the matrix being analyzed.

-

Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

4. LC-MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate, is commonly used.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for both the analyte and the deuterated internal standard should be optimized.

-

Procurement Workflow

The process of acquiring a specialized chemical like this compound involves several key steps from identification to final receipt and quality control.

Caption: A typical workflow for procuring a deuterated chemical standard.

References

Methodological & Application

Application Notes: Utilizing Dimethyl Isophthalate-2,4,5,6-d4 as an Internal Standard for Quantitative Analysis

Introduction

In the realms of analytical chemistry, environmental science, and drug development, the precise quantification of target analytes in complex matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique that provides high accuracy and precision by correcting for sample loss during preparation and variations in instrument response. This is achieved by introducing a known quantity of a stable isotope-labeled internal standard (SIL-IS) into the sample prior to analysis.

Dimethyl Isophthalate-2,4,5,6-d4 (D4-DMIP) is the deuterated analog of Dimethyl Isophthalate (B1238265) (DMIP), a member of the phthalate (B1215562) class of compounds. Phthalates are widely used as plasticizers and are found in numerous consumer products, leading to their prevalence in environmental and biological samples.[1][2] D4-DMIP is an ideal internal standard for the quantification of DMIP and other structurally related phthalates using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, yet it is distinguishable by its mass-to-charge ratio.[4]

Principle of Isotope Dilution

The core principle of using D4-DMIP as an internal standard is straightforward. A precise amount of D4-DMIP is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. Throughout the procedure (e.g., extraction, evaporation, reconstitution), any loss of the target analyte is mirrored by a proportional loss of the internal standard. When analyzed by mass spectrometry, the instrument response ratio of the analyte to the internal standard is measured. This ratio is then used to calculate the exact concentration of the analyte, effectively nullifying variability.

Physicochemical Properties

A summary of the key properties for this compound and its non-deuterated analog is presented below.

| Property | This compound | Dimethyl Isophthalate (unlabeled) |

| Chemical Formula | C₁₀H₆D₄O₄[5] | C₁₀H₁₀O₄[6] |

| Molecular Weight | 198.21 g/mol [7] | 194.18 g/mol [6] |

| CAS Number | 1007509-57-0[7] | 1459-93-4[6] |

| Appearance | White to off-white solid | Needles or solid[8] |

| Melting Point | Not specified (expected to be similar to unlabeled) | 64-68 °C[1] |

| Boiling Point | Not specified (expected to be similar to unlabeled) | 282 °C[6] |

| Solubility | Soluble in methanol (B129727), ethanol[2] | Soluble in methanol, ethanol; insoluble in water[2] |

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of Dimethyl Isophthalate (DMIP) and other volatile phthalates in environmental samples (e.g., water, soil) or consumer products. D4-DMIP is well-suited for GC-MS as it is sufficiently volatile and thermally stable, eliminating the need for a derivatization step that is often required for its acid counterparts.[9]

1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Target analyte standards (e.g., Dimethyl Phthalate, Diethyl Phthalate)[1]

-

Methanol (GC grade)

-

Ethyl Acetate (B1210297) (GC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Sample matrix (e.g., water sample, soil extract)

2. Preparation of Standard and Spiking Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analytes and D4-DMIP in methanol to prepare individual stock solutions.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the target analyte stock solution with methanol.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of D4-DMIP at a fixed concentration (e.g., 1 µg/mL) in methanol.

3. Sample Preparation (Liquid-Liquid Extraction for Water Samples)

-

To a 10 mL glass centrifuge tube, add 5 mL of the water sample.

-

Add 10 µL of the 1 µg/mL D4-DMIP internal standard spiking solution.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to extract the analytes into the organic phase.

-

Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Conditions

-

GC System: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[4]

-

Injector Temperature: 280°C.[4]

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS System: Electron Ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

DMIP Ions: m/z 194 (M+), 163 ([M-OCH₃]+)

-

D4-DMIP Ions: m/z 198 (M+), 167 ([M-OCH₃]+)

-

5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of DMIP/D4-DMIP against the concentration of the calibration standards.

-

Calculate the concentration of DMIP in the samples using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for analyzing D4-DMIP in biological matrices like plasma or urine, where higher selectivity and sensitivity are often required.

1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Target analyte standards

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Biological matrix (e.g., human plasma)

2. Preparation of Standard and Spiking Solutions

-

Prepare stock, calibration, and internal standard spiking solutions as described in the GC-MS protocol, using 50:50 (v/v) methanol:water as the diluent.[4]

3. Sample Preparation (Protein Precipitation for Plasma Samples)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or blank matrix.

-

Add 10 µL of the 1 µg/mL D4-DMIP working solution and vortex for 10 seconds.[10]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).[10]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: UHPLC or HPLC system.[4]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

DMIP Transition: Q1 (Precursor Ion) 195.1 [M+H]+ → Q3 (Product Ion) 163.1

-

D4-DMIP Transition: Q1 (Precursor Ion) 199.1 [M+H]+ → Q3 (Product Ion) 167.1

-

Method Validation Data

The following tables summarize hypothetical but representative data for the validation of an analytical method using D4-DMIP as an internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Range (ng/mL) | Regression Equation | R² |

|---|

| DMIP | 1 - 1000 | y = 0.0152x + 0.0021 | 0.9995 |

Table 2: Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Low | 5 | 4.8 | 6.2 | 103.5 |

| Mid | 100 | 3.1 | 4.5 | 98.7 |

| High | 800 | 2.5 | 3.9 | 101.2 |

Table 3: Matrix Effect and Recovery

| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 5 | 91.5 | 95.2 |

| High | 800 | 94.2 | 97.8 |

Visualizations

Caption: General workflow for quantitative analysis using D4-DMIP.

Caption: The core principle of quantification by signal ratio.

References

- 1. Dimethyl isophthalate analytical standard 1459-93-4 [sigmaaldrich.com]

- 2. Dimethyl isophthalate | 1459-93-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analysis of Dimethyl Isophthalate-2,4,5,6-d4 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dimethyl Isophthalate-2,4,5,6-d4 as an internal standard in the quantitative analysis of environmental samples. This deuterated analog is an essential tool for accurate quantification of phthalates and other semi-volatile organic compounds (SVOCs) in complex matrices such as water, soil, and sediment. Its use corrects for variations in sample preparation and instrumental analysis, leading to more reliable and reproducible data.

This compound is particularly valuable in isotope dilution mass spectrometry (IDMS) methods, which are considered the gold standard for trace organic analysis. By introducing a known amount of the labeled standard into the sample at the beginning of the analytical process, any losses during extraction, cleanup, and analysis can be precisely accounted for.

Physicochemical Properties

A summary of the relevant physicochemical properties of Dimethyl Isophthalate (B1238265) and its deuterated form is presented below.

| Property | Dimethyl Isophthalate | This compound |

| Synonyms | Dimethyl m-phthalate, 1,3-Benzenedicarboxylic acid, dimethyl ester | Isophthalic Acid Dimethyl Ester D4 (phenyl-2,4,5,6-D4), 1,3-Benzene-2,4,5,6-d4-dicarboxylic acid, 1,3-dimethyl ester |

| CAS Number | 1459-93-4[1][2] | 1007509-57-0[2] |

| Molecular Formula | C₁₀H₁₀O₄[3] | C₁₀D₄H₆O₄[2] |

| Molecular Weight | 194.18 g/mol [1][3] | 198.21 g/mol [2] |

| Melting Point | 64-68 °C[1] | Not specified |

| Boiling Point | 282 °C[3] | Not specified |

| Solubility | Soluble in alcohol and other organic solvents.[3] | Soluble in organic solvents. |

| Purity | ≥98.5% (GC)[1] | ≥98 atom % D, min 98% Chemical Purity[2] |

Experimental Protocols

The following protocols outline the general procedures for the analysis of environmental samples using this compound as an internal standard. These should be adapted based on the specific sample matrix, target analytes, and available instrumentation.

Protocol 1: Analysis of Water Samples

This protocol is applicable for the determination of phthalates and other SVOCs in various water matrices, including surface water, groundwater, and wastewater.

1. Materials and Reagents

-

This compound solution (e.g., 100 µg/mL in a suitable solvent)

-

Target analyte standards

-

Solvents (Dichloromethane, n-Hexane, Methanol - all HPLC or pesticide residue grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Glassware (volumetric flasks, pipettes, separatory funnels, vials)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

2. Sample Preparation and Extraction

-

Collect a 1 L water sample in a pre-cleaned amber glass bottle.

-

Spike the sample with a known amount of this compound internal standard solution. The spiking level should be comparable to the expected concentration of the target analytes.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Pass the water sample through the conditioned cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent (e.g., dichloromethane or a mixture of solvents).

-

-

Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the final extract to a GC or LC vial for analysis.

3. Instrumental Analysis (GC-MS)

-

GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 10 min.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the number of target analytes. Monitor characteristic ions for both the target analytes and this compound.

Protocol 2: Analysis of Soil and Sediment Samples

This protocol is suitable for the analysis of solid environmental matrices.

1. Materials and Reagents

-

Same as for water analysis, with the addition of:

-

Anhydrous Sodium Sulfate (granular)

-

Diatomaceous earth or sand (optional)

-

Pressurized Fluid Extraction (PFE) or Soxhlet extraction apparatus

-

Gel Permeation Chromatography (GPC) or Florisil for cleanup (optional)

2. Sample Preparation and Extraction

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Weigh 10-20 g of the homogenized sample into an extraction thimble or cell.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Pressurized Fluid Extraction (PFE):

-

Extract the sample using a mixture of solvents (e.g., dichloromethane:acetone 1:1) at elevated temperature and pressure.

-

-

Soxhlet Extraction:

-

Extract the sample with a suitable solvent (e.g., n-hexane or dichloromethane) for 12-24 hours.

-

-

Concentrate the raw extract to a small volume.

-

Cleanup (if necessary): For complex matrices, a cleanup step using GPC or Florisil may be required to remove high molecular weight interferences or polar compounds.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Transfer the final extract to a GC or LC vial for analysis.

3. Instrumental Analysis

-

The instrumental conditions are generally the same as for water analysis. The oven program may need to be adjusted based on the complexity of the sample matrix.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides an example of how to report results from an environmental analysis using this compound as an internal standard.

Table 1: Example Quantitative Data for Phthalate Analysis in Environmental Samples

| Sample ID | Matrix | Target Analyte | Concentration (µg/L or µg/kg) | Recovery of Internal Standard (%) |

| WW-01 | Wastewater | Dimethyl Phthalate | 5.2 | 95 |

| SW-01 | Surface Water | Diethyl Phthalate | 1.8 | 98 |

| SO-01 | Soil | Di-n-butyl Phthalate | 25.6 | 89 |

| SD-01 | Sediment | Bis(2-ethylhexyl) Phthalate | 150.2 | 85 |

Recovery is calculated as: (Measured amount of internal standard / Spiked amount of internal standard) x 100%

Visualizations

The following diagrams illustrate the general workflows for the analysis of environmental samples.

References

Application Note: Quantitative Analysis of Phthalates in Environmental and Biological Matrices Using Deuterated Internal Standards by GC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phthalates, a class of synthetic chemicals, are widely used as plasticizers in a variety of consumer products, leading to ubiquitous human and environmental exposure. Concerns over their potential endocrine-disrupting effects have necessitated sensitive and accurate methods for their quantification in complex matrices. This application note details a robust and validated method for the quantitative analysis of common phthalates in water and serum samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with deuterated internal standards. The use of isotopically labeled standards is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Introduction

Phthalic acid esters, or phthalates, are diesters of phthalic acid and are primarily used to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). Common phthalates include di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). Human exposure can occur through ingestion, inhalation, and dermal contact with contaminated food, water, air, and consumer products. Due to their potential as endocrine disruptors, regulatory bodies worldwide have set limits on phthalate levels in various products.

This document provides a detailed protocol for the simultaneous quantification of six common phthalates (Table 1) using a validated GC-MS/MS method. The inclusion of corresponding deuterated internal standards for each analyte ensures the reliability of the results by compensating for analyte loss during sample processing and for ionization suppression or enhancement in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of the six target phthalates and their corresponding deuterated internal standards (IS) were purchased from a certified supplier.

-

Solvents: HPLC-grade or equivalent purity hexane (B92381), dichloromethane (B109758) (DCM), and acetone (B3395972).

-

Solid Phase Extraction (SPE): C18 SPE cartridges (500 mg, 6 mL).

-

Sample Matrices: Deionized water and pooled human serum.

Sample Preparation

2.2.1. Water Samples

-

Spiking: To a 100 mL water sample, add 10 µL of the internal standard working solution (1 µg/mL).

-

Extraction:

-

Condition a C18 SPE cartridge with 6 mL of DCM, followed by 6 mL of acetone, and finally 6 mL of deionized water.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a 5% acetone in water solution.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the analytes with 8 mL of DCM.

-

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

2.2.2. Serum Samples

-

Spiking: To a 1 mL serum sample, add 10 µL of the internal standard working solution (1 µg/mL).

-

Protein Precipitation: Add 2 mL of ice-cold acetone and vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Extraction:

-

Collect the supernatant and transfer it to a clean tube.

-

Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes.

-

-

Concentration: Transfer the upper hexane layer to a new tube and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS/MS Analysis

-

Gas Chromatograph: Agilent 8890 GC System

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 20°C/min to 220°C, hold for 2 min

-

Ramp 2: 10°C/min to 300°C, hold for 5 min

-

-

Injector: Splitless mode, 280°C, 1 µL injection volume

-

Ion Source: Electron Ionization (EI), 70 eV, 230°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for the six target phthalates are summarized in the tables below.

Table 1: Target Phthalates and their Deuterated Internal Standards

| Analyte | Abbreviation | Internal Standard |

| Dimethyl phthalate | DMP | DMP-d4 |

| Diethyl phthalate | DEP | DEP-d4 |

| Dibutyl phthalate | DBP | DBP-d4 |

| Benzyl butyl phthalate | BBP | BBP-d4 |

| Di(2-ethylhexyl) phthalate | DEHP | DEHP-d4 |

| Di-n-octyl phthalate | DNOP | DNOP-d4 |

Table 2: MRM Transitions for Phthalate Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| DMP | 194.1 | 163.1 | 77.1 | 10 |

| DEP | 222.1 | 149.1 | 177.1 | 15 |

| DBP | 278.1 | 149.1 | 205.1 | 15 |

| BBP | 312.1 | 149.1 | 91.1 | 20 |

| DEHP | 390.2 | 149.1 | 167.1 | 10 |

| DNOP | 390.2 | 149.1 | 279.2 | 12 |

| DMP-d4 | 198.1 | 167.1 | - | 10 |

| DEP-d4 | 226.1 | 153.1 | - | 15 |

| DBP-d4 | 282.1 | 153.1 | - | 15 |

| BBP-d4 | 316.1 | 153.1 | - | 20 |

| DEHP-d4 | 394.2 | 153.1 | - | 10 |

| DNOP-d4 | 394.2 | 153.1 | - | 12 |

Table 3: Method Performance Data

| Analyte | Matrix | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| DMP | Water | 0.5 - 100 | 0.998 | 0.1 | 0.5 | 98.5 | 4.2 |

| DEP | Water | 0.5 - 100 | 0.999 | 0.1 | 0.5 | 99.1 | 3.8 |

| DBP | Water | 0.5 - 100 | 0.997 | 0.2 | 0.5 | 97.6 | 5.1 |

| BBP | Water | 1.0 - 200 | 0.996 | 0.3 | 1.0 | 95.4 | 6.3 |

| DEHP | Water | 1.0 - 200 | 0.995 | 0.5 | 1.0 | 92.8 | 7.5 |

| DNOP | Water | 1.0 - 200 | 0.998 | 0.4 | 1.0 | 96.2 | 5.9 |

| DMP | Serum | 1.0 - 250 | 0.997 | 0.3 | 1.0 | 95.2 | 6.8 |

| DEP | Serum | 1.0 - 250 | 0.998 | 0.4 | 1.0 | 96.5 | 5.5 |

| DBP | Serum | 1.0 - 250 | 0.996 | 0.5 | 1.0 | 94.1 | 7.1 |

| BBP | Serum | 2.0 - 500 | 0.995 | 0.8 | 2.0 | 91.3 | 8.2 |

| DEHP | Serum | 2.0 - 500 | 0.994 | 1.0 | 2.0 | 88.9 | 9.4 |

| DNOP | Serum | 2.0 - 500 | 0.997 | 0.9 | 2.0 | 92.7 | 7.8 |

Visualization

Experimental Workflow

Application Note: High-Throughput Quantification of Dimethyl Isophthalate in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Introduction

Dimethyl Isophthalate (DMIP) is an industrial chemical primarily used as a plasticizer in the manufacturing of various polymers. Due to its widespread use, there is a growing interest in monitoring human exposure and understanding its metabolic fate. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dimethyl Isophthalate in biological matrices, such as plasma. The method utilizes a stable isotope-labeled internal standard, Dimethyl Isophthalate-2,4,5,6-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation.[1] This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for toxicokinetic and metabolic studies of Dimethyl Isophthalate.

Method Overview

This method employs a simple and rapid sample preparation procedure involving protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard (IS) provides excellent quantitative performance.

Experimental

Materials and Reagents

-

Dimethyl Isophthalate (Analytical Standard)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank, pooled)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6495C, Waters Xevo TQ-XS)

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard and Sample Preparation

Stock Solutions: Prepare 1 mg/mL stock solutions of Dimethyl Isophthalate and this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions of Dimethyl Isophthalate by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound by diluting the stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol (Protein Precipitation): [2]

-

To 100 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 650 L/h |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dimethyl Isophthalate | 195.1 | 163.1 (Quantifier) | 100 | To be optimized |

| 195.1 | 135.1 (Qualifier) | 100 | To be optimized | |

| Dimethyl Isophthalate-d4 (IS) | 199.1 | 167.1 (Quantifier) | 100 | To be optimized |

Note: Collision energies should be optimized for the specific instrument used to achieve maximum sensitivity. A starting range of 10-30 eV is recommended for method development.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Dimethyl Isophthalate in biological matrices. The use of a stable isotope-labeled internal standard effectively compensates for any variability during sample processing and instrumental analysis, leading to high precision and accuracy. The protein precipitation sample preparation protocol is simple, rapid, and suitable for high-throughput analysis.

Data Presentation

Table 1: Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| Dimethyl Isophthalate | 195.1 | 163.1 | To be determined |

| Dimethyl Isophthalate-d4 | 199.1 | 167.1 | To be determined |

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

|---|

| Dimethyl Isophthalate | 1 - 1000 | > 0.99 |

Protocols

Detailed Experimental Protocol: Sample Preparation using Protein Precipitation

-

Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely at room temperature.

-

Aliquoting: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to each tube. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a new set of labeled tubes.

-

Evaporation: Place the tubes in a nitrogen evaporator and dry the contents under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid and 5% Acetonitrile with 0.1% Formic Acid).

-

Final Mixing and Transfer: Vortex the reconstituted samples for 30 seconds and transfer them to autosampler vials for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of Dimethyl Isophthalate

The primary metabolic pathway of Dimethyl Isophthalate in biological systems involves the hydrolysis of the ester bonds.[3]

Caption: Metabolic degradation of Dimethyl Isophthalate.

Experimental Workflow

The overall experimental workflow for the quantification of Dimethyl Isophthalate is depicted below.

Caption: LC-MS/MS experimental workflow.

Principle of Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS.

Caption: Use of a stable isotope internal standard.

References

- 1. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 2. agilent.com [agilent.com]

- 3. Development of a simple and valid method for the trace determination of phthalate esters in human plasma using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dimethyl Isophthalate Migration from Food Contact Materials Using Dimethyl Isophthalate-2,4,5,6-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Isophthalate (DMIP) is a plasticizer used in the manufacturing of various polymers, including those intended for food contact materials (FCMs). The potential for plasticizers to migrate from packaging into foodstuffs is a significant concern for consumer safety and is regulated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[1] Accurate and reliable analytical methods are crucial for monitoring the levels of DMIP migration to ensure compliance with regulatory limits and to safeguard public health.

This application note describes a robust and sensitive method for the quantitative analysis of Dimethyl Isophthalate migration from plastic materials into food simulants. The method utilizes Dimethyl Isophthalate-2,4,5,6-d4 (DMIP-d4) as a stable isotope-labeled internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). The use of an isotopically labeled internal standard is a powerful technique that ensures high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides a high degree of accuracy for quantification.[2][3] The principle involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, DMIP-d4) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus experiences the same behavior during extraction, derivatization (if necessary), and chromatographic analysis.[2]

By measuring the ratio of the signal from the native analyte (DMIP) to the isotopically labeled internal standard (DMIP-d4) using a mass spectrometer, an accurate quantification of the native analyte can be achieved, irrespective of sample losses or fluctuations in instrument performance.[2]

Caption: Logical relationship of using an isotopically labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Plastic Sample: A representative sample of the food contact material to be tested.

-

Food Simulants:

-

Simulant A: 10% (v/v) ethanol (B145695) in deionized water (for aqueous foods).

-

Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods).

-

Simulant D1: 50% (v/v) ethanol in deionized water (for foods with a high fat content and for which Simulant D2 is not suitable).

-

Simulant D2: Olive oil or another fatty food simulant (for fatty foods).

-

-

Standards:

-

Dimethyl Isophthalate (DMIP), analytical standard grade.